Tert-butyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate is a synthetic organic compound classified as a thiophene derivative, characterized by its inclusion of a sulfur atom in a five-membered aromatic ring. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This compound is notable for its potential applications in medicinal chemistry and materials science.
The synthesis of tert-butyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate typically involves several multi-step organic reactions. One common method begins with the formation of the thiophene ring, followed by the introduction of the amino group and the methoxyphenyl substituent. The tert-butyl ester group is subsequently added to the carboxylate moiety.
The molecular structure of tert-butyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate features a thiophene ring with various substituents:
Tert-butyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate can participate in various chemical reactions:
The specific reaction pathways and conditions depend on the desired transformation and the substituents present on the compound.
The mechanism of action for tert-butyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate primarily involves its interaction with specific molecular targets in biological systems:
Tert-butyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate exhibits several notable physical and chemical properties:
Further detailed analyses such as melting point, boiling point, or spectral data (NMR, IR) would provide additional insights but are not specified in the sources reviewed.
Tert-butyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate has several significant scientific applications:
Thiophene-based heterocycles constitute a privileged structural class in medicinal chemistry, characterized by a five-membered ring featuring a sulfur heteroatom. The term "thiophene" originates from the Greek words theion (sulfur) and phaino (to appear), reflecting its distinctive sulfur-containing architecture. This scaffold ranks as the 4th most prevalent sulfur-containing moiety in United States Food and Drug Administration-approved small molecules over the past decade, with seven new drug approvals. The remarkable versatility of thiophene derivatives stems from their capacity for structural diversification, enabling interactions with diverse biological targets through tailored electronic and steric properties. The scaffold’s synthetic accessibility facilitates extensive exploration of structure-activity relationships, cementing its role in modern drug discovery paradigms [5] [7].
Thiophene derivatives exhibit expansive therapeutic relevance across multiple disease domains, including oncology, infectious diseases, and central nervous system disorders. Analysis of United States Food and Drug Administration-approved pharmaceuticals reveals 26 distinct drugs incorporating the thiophene nucleus, underscoring its pharmacological significance. These compounds frequently serve as bioisosteric replacements for monosubstituted phenyl rings, enhancing metabolic stability and target affinity. In cancer therapeutics, thiophene-based molecules demonstrate multi-targeted mechanisms, including tyrosine kinase inhibition (e.g., vascular endothelial growth factor receptor 2), carbonic anhydrase IX/XII inhibition, and modulation of transcription factors like nuclear factor kappa B. Their structural plasticity enables optimization of pharmacokinetic properties while maintaining target engagement, as evidenced by drugs like raltitrexed (antimetabolite), olanzapine (antipsychotic), and ticlopidine (antiplatelet) [3] [5] [7].
Table 1: United States Food and Drug Administration-Approved Thiophene-Based Drugs and Therapeutic Applications
Drug Name | Therapeutic Category | Primary Indication | Year Approved |
---|---|---|---|
Raltitrexed | Anticancer | Colorectal cancer | 1996 |
Olanzapine | Antipsychotic | Schizophrenia/bipolar disorder | 1996 |
Ticlopidine | Antiplatelet | Thrombosis prevention | 1991 |
Tiagabine | Anticonvulsant | Epilepsy | 1997 |
Zileuton | Respiratory | Asthma | 1996 |
Clopidogrel | Antiplatelet | Acute coronary syndrome | 1997 |
OSI-930 | Anticancer (kinase inhibitor) | Solid tumors | Investigational |
The strategic incorporation of tert-butyl and methoxyphenyl moieties within thiophene scaffolds profoundly influences their physicochemical and pharmacological profiles. The tert-butyl group (C₄H₉) functions as a bulky lipophilic substituent that enhances membrane permeability and modulates metabolic stability by shielding labile functional groups from enzymatic degradation. This group’s steric bulk can restrict molecular conformation, potentially improving target selectivity. Concurrently, the methoxyphenyl moiety (C₆H₄OCH₃) contributes enhanced cell permeability through moderate lipophilicity while enabling π-π stacking interactions with aromatic residues in binding pockets. The methoxy group’s electron-donating character further influences electron density distribution across the thiophene ring, potentially enhancing interactions with electron-deficient biological targets [1] [6].
In the specific context of tert-butyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate, the tert-butyl ester modification increases steric protection of the carboxylate functionality compared to conventional ethyl esters (e.g., ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate, CAS 15854-11-2). This structural alteration reduces esterase-mediated hydrolysis, thereby extending plasma half-life. The para-methoxyphenyl substitution at the 4-position of the thiophene ring delivers optimal electronic modulation, as evidenced by its prevalence in bioactive thiophenes like antiproliferative agent ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate (CAS 350989-93-4). Positional isomerism significantly impacts bioactivity; for example, ethyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate (CAS 37572-24-0) demonstrates distinct physicochemical behavior compared to its 3-carboxylate isomers due to altered electron delocalization patterns [1] [4] [8].
Table 2: Comparative Physicochemical Properties of Key Thiophene Carboxylates
Compound | Molecular Weight (g/mol) | Log P (Predicted) | Key Structural Features |
---|---|---|---|
tert-Butyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate | 307.39 | 3.8 | tert-Butyl ester; 4-(p-methoxyphenyl) |
Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate (CAS 15854-11-2) | 277.34 | 3.1 | Ethyl ester; 4-(p-methoxyphenyl) |
Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate (CAS 350989-93-4) | 291.37 | 3.5 | C5-methylation; ethyl ester |
Ethyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate (CAS 37572-24-0) | 277.34 | 2.9 | Regioisomeric amine; 5-(p-methoxyphenyl) |
The development of 2-aminothiophene-3-carboxylates as pharmacophores traces its origins to classical condensation methodologies, notably the Gewald reaction, discovered in 1965. This versatile multi-component reaction combines aldehydes, activated nitriles, and elemental sulfur under basic conditions to yield polysubstituted 2-aminothiophenes. Early synthetic routes faced limitations including harsh reaction conditions, restricted functional group tolerance, and moderate yields. Contemporary innovations have substantially refined these approaches through transition metal catalysis and solvent-free mechanochemical techniques. Copper-catalyzed cyclizations (e.g., using copper acetate or copper iodide) enable regioselective construction of complex thiophene architectures under milder conditions, while rhodium-based systems permit access to fully substituted derivatives [5].
The structural evolution of these pharmacophores demonstrates progressive optimization for biological efficacy. Initial lead compounds featured simple alkyl esters (e.g., ethyl esters) and minimally substituted aryl groups. Medicinal chemistry campaigns subsequently introduced para-methoxyphenyl substituents to enhance aromatic stacking capacity and tert-butyl esters to improve metabolic stability. These modifications yielded advanced intermediates like tert-butyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate, which incorporates both pharmacophoric enhancements. The compound’s molecular framework maintains the essential 2-amino-3-carboxylate thiophene core while integrating optimized substituents that enhance drug-like properties. This progression exemplifies the iterative refinement of thiophene-based pharmacophores from simple heterocycles to sophisticated therapeutic candidates with tailored properties [5] [8].
Table 3: Milestones in 2-Aminothiophene-3-carboxylate Synthesis and Optimization
Time Period | Synthetic Advance | Key Innovation | Impact on Pharmacophore Development |
---|---|---|---|
1960s | Gewald reaction | Aldehyde + activated nitrile + sulfur → 2-aminothiophene | Enabled foundational access to minimally substituted scaffolds |
1980–2000 | Functional group diversification | Introduction of p-methoxyphenyl at C4 | Enhanced biological activity through improved target engagement |
2000–2010 | Transition metal catalysis (Cu, Rh) | Regioselective cyclization under mild conditions | Expanded structural complexity and functional group tolerance |
2010–Present | tert-Butyl ester incorporation | Replacement of ethyl with tert-butyl esters | Improved metabolic stability and membrane permeation |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9